Cas no 2197877-53-3 (4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine)

4-(Cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine is a cyclopenta-fused pyrimidine derivative featuring a cyclopropylmethoxy substituent at the 4-position. This heterocyclic compound is of interest in medicinal chemistry and pharmaceutical research due to its structural versatility and potential as a scaffold for bioactive molecules. The cyclopenta[d]pyrimidine core offers rigidity and conformational stability, while the cyclopropylmethoxy group may influence pharmacokinetic properties such as metabolic stability and lipophilicity. Its synthetic utility lies in its ability to serve as an intermediate for further functionalization, enabling the development of targeted compounds for therapeutic applications. The compound's well-defined structure and purity make it suitable for exploratory studies in drug discovery and mechanistic investigations.
4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine structure
2197877-53-3 structure
Product Name:4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine
CAS No:2197877-53-3
MF:C11H14N2O
MW:190.241662502289
CID:5325118
Update Time:2025-05-20

4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine
    • 4-(cyclopropylmethoxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
    • Inchi: 1S/C11H14N2O/c1-2-9-10(3-1)12-7-13-11(9)14-6-8-4-5-8/h7-8H,1-6H2
    • InChI Key: KJQARTSKMPPRRV-UHFFFAOYSA-N
    • SMILES: O(C1=C2C(CCC2)=NC=N1)CC1CC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 206
  • XLogP3: 1.9
  • Topological Polar Surface Area: 35

4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine Pricemore >>

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Additional information on 4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine

4-(Cyclopropylmethoxy)-5H,6H,7H-Cyclopenta[d]pyrimidine: A Comprehensive Overview

4-(Cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine (CAS No. 2197877-53-3) is a structurally unique compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms. The cyclopenta[d]pyrimidine core of this molecule is a fused bicyclic system, combining a five-membered cyclopentane ring with a pyrimidine ring. The presence of a cyclopropylmethoxy substituent further enhances the compound's structural complexity and functional diversity.

The synthesis of 4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine involves advanced organic chemistry techniques. Recent studies have focused on optimizing the synthesis pathways to improve yield and purity. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly accelerate reaction times while maintaining product quality. This method has been particularly effective in constructing the cyclopenta[d]pyrimidine framework, a critical step in the overall synthesis process.

From a pharmacological perspective, 4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine exhibits intriguing biological activities. Research has demonstrated that this compound possesses potent anti-inflammatory properties, making it a promising candidate for the development of novel anti-inflammatory agents. Additionally, studies have highlighted its potential as a modulator of cellular signaling pathways, particularly those involving protein kinases. These findings underscore the compound's versatility and its potential applications in drug discovery.

The structural features of 4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine play a crucial role in its biological activity. The cyclopropylmethoxy group introduces steric hindrance and electronic effects that influence the molecule's interactions with biological targets. Recent computational studies have employed molecular docking techniques to elucidate the binding modes of this compound with various protein targets. These studies have provided valuable insights into the molecular mechanisms underlying its pharmacological effects.

In terms of applications, 4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine holds significant potential in the field of medicinal chemistry. Its ability to modulate key cellular pathways makes it an attractive lead compound for drug development programs targeting inflammatory diseases and other conditions associated with dysregulated signaling pathways. Furthermore, its unique structure suggests that it could serve as a scaffold for the design of more complex molecules with enhanced therapeutic profiles.

Looking ahead, ongoing research is focused on expanding our understanding of 4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine's properties and applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive further advancements in this area. As our knowledge of this compound continues to grow, it is likely to play an increasingly important role in both basic research and applied drug development.

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